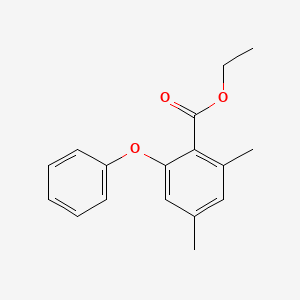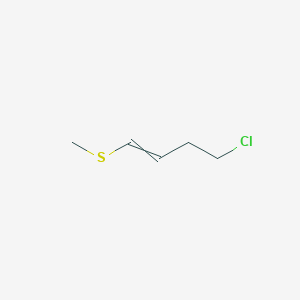![molecular formula C18H19NO B12617308 1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one CAS No. 880649-49-0](/img/structure/B12617308.png)
1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a phenyl group attached to a butenone structure, with an amino group linked to a phenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 1-phenylethylamine with a suitable α,β-unsaturated ketone under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-butanone: Similar structure but lacks the amino group.
1-Phenyl-3-butanone: Similar structure but lacks the enone functionality.
1-Phenyl-2-propanone: Similar structure but with a shorter carbon chain.
Uniqueness
1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one is unique due to the presence of both the enone and amino functionalities, which confer distinct chemical reactivity and biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
880649-49-0 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
1-phenyl-3-[[(1S)-1-phenylethyl]amino]but-2-en-1-one |
InChI |
InChI=1S/C18H19NO/c1-14(13-18(20)17-11-7-4-8-12-17)19-15(2)16-9-5-3-6-10-16/h3-13,15,19H,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
CMYSYFXOFMWQIA-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)
![[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12617233.png)
![Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane](/img/structure/B12617234.png)


![2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12617255.png)
![{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene](/img/structure/B12617272.png)


![1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B12617292.png)

![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester](/img/structure/B12617315.png)

![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B12617324.png)
